5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
CAS No.:
Cat. No.: VC20385272
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | 5-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO4/c12-5-8-1-2-9(15-8)11-4-3-10(14,6-11)7-13/h1-2,5,13-14H,3-4,6-7H2 |
| Standard InChI Key | OWPQSMXVJHTQCE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(CO)O)C2=CC=C(O2)C=O |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde, delineates its core structure:
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A furan ring (oxygen-containing heterocycle) substituted at the 2-position with an aldehyde group.
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A pyrrolidine ring (five-membered amine) attached at the 5-position of the furan, featuring hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at the 3-position.
The molecular formula is hypothesized as C₁₀H₁₃NO₄ based on analogous structures , with a calculated molecular weight of 215.22 g/mol (consistent with derivatives reported in PubChem ). The stereochemistry of the hydroxymethyl and hydroxyl groups on the pyrrolidine ring remains unspecified in available literature, though enantiomeric forms could influence biological activity .
Synthetic Strategies and Reaction Pathways
Synthesis of this compound likely involves multi-step organic transformations, as observed in related furan-pyrrolidine hybrids :
Key Synthetic Steps
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Formation of the Pyrrolidine Moiety: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones could generate the pyrrolidine core.
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Functionalization with Hydroxyl and Hydroxymethyl Groups: Oxidation-reduction sequences using agents like potassium permanganate or sodium borohydride may introduce hydroxyl groups, while hydroxymethylation could involve formaldehyde derivatives.
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Coupling with Furan-2-carbaldehyde: Nucleophilic substitution or palladium-catalyzed cross-coupling reactions might attach the pyrrolidine derivative to the furan ring .
Purification Challenges
The polar functional groups (aldehyde, hydroxyl) necessitate advanced purification techniques such as column chromatography or recrystallization . Yield optimization remains a challenge due to potential side reactions at the aldehyde group.
Comparative Analysis with Structural Analogs
The target compound’s dual hydroxylation distinguishes it from analogs, potentially improving solubility and target binding compared to non-hydroxylated variants .
Industrial and Research Challenges
Stability Concerns
The aldehyde group is prone to oxidation and nucleophilic attack, complicating long-term storage. Stabilization via acetal formation or lyophilization may be required .
Scalability Issues
Multi-step synthesis with sensitive functional groups limits large-scale production. Continuous-flow chemistry could mitigate yield losses.
Future Research Directions
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Stereoselective Synthesis: Resolving enantiomers via chiral chromatography or asymmetric catalysis .
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Structure-Activity Relationship (SAR) Studies: Systematic modification of hydroxyl/hydroxymethyl positions to optimize bioactivity .
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In Silico Modeling: Molecular docking studies to predict target proteins, leveraging databases like PubChem .
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